REACTION_CXSMILES
|
[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([CH2:19][C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:18])[CH3:17])=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Cl:24][S:25](O)(=[O:27])=[O:26].P(Cl)(Cl)(Cl)=O>ClCCl>[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([CH2:19][C:20]([CH3:22])([CH3:21])[CH3:23])([CH3:18])[CH3:17])=[CH:12][C:11]=1[S:25]([Cl:24])(=[O:27])=[O:26])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Name
|
|
Quantity
|
41.5 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
93.2 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
159 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C=C1)C(C)(C)CC(C)(C)C
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Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Type
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CUSTOM
|
Details
|
the solution was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
while cooling with an ice bath
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
Then, dichloromethane was removed
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted four times with 500 ml of hexane
|
Type
|
CUSTOM
|
Details
|
the hexane layer was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)OC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 229 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |